N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
CAS No.:
Cat. No.: VC8493363
Molecular Formula: C19H13N3O5
Molecular Weight: 363.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13N3O5 |
|---|---|
| Molecular Weight | 363.3 g/mol |
| IUPAC Name | N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide |
| Standard InChI | InChI=1S/C19H13N3O5/c1-11-5-6-14-16(9-11)27-19(21-14)12-3-2-4-13(10-12)20-18(23)15-7-8-17(26-15)22(24)25/h2-10H,1H3,(H,20,23) |
| Standard InChI Key | DUELGCFXFOVOEQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Introduction
Synthesis and Reaction Conditions
The synthesis of similar compounds typically involves multi-step organic reactions. Common steps include the preparation of benzoxazole and furan intermediates, followed by their coupling through condensation and cyclization reactions. Specific reaction conditions, such as controlled temperatures and solvents like dichloromethane or ethanol, are crucial for achieving high yields and purity.
Biological Activities and Applications
Compounds with benzoxazole and nitrofuran moieties are often studied for their antimicrobial and anticancer properties. Interaction studies with biological targets are essential to understand the pharmacodynamics and pharmacokinetics of these compounds.
| Compound Feature | Potential Biological Activity |
|---|---|
| Benzoxazole Moiety | Antimicrobial, Anticancer |
| Nitrofuran Moiety | Antimicrobial |
| Carboxamide Group | Potential for enzyme inhibition |
Comparison with Similar Compounds
Similar compounds include those with variations in the benzoxazole or furan moieties. For example:
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N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide: Contains a chloro group instead of a furan moiety, potentially altering biological activities.
-
4-nitro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks a furan ring, focusing more on anticancer properties.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide | Chloro substitution | Different biological activities |
| 4-nitro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | No furan moiety | Anticancer focus |
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